
(1R,2R)-2-(Furan-2-yl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(Furan-2-yl)cyclohexanol is a chiral organic compound that features a furan ring attached to a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Furan-2-yl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and furan-2-carbaldehyde.
Reaction Conditions: A common method involves the use of a chiral catalyst to induce asymmetry in the product. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Furan-2-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of (1R,2R)-2-(Furan-2-yl)cyclohexanone.
Reduction: Formation of (1R,2R)-2-(Furan-2-yl)cyclohexane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Research has indicated that compounds similar to (1R,2R)-2-(Furan-2-yl)cyclohexanol exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. Studies have shown that such compounds can scavenge free radicals effectively, thus contributing to their potential use in nutraceuticals and pharmaceuticals aimed at combating oxidative damage .
2. Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. In animal models of neurodegenerative diseases like Parkinson's disease, compounds with similar structures have demonstrated the ability to protect neuronal cells from apoptosis and promote neurogenesis. This suggests potential therapeutic roles in treating or managing neurodegenerative conditions .
3. Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been explored in various studies. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for developing treatments for inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Material Science Applications
1. Polymer Chemistry
In material science, this compound can serve as a monomer or additive in polymer formulations. Its unique structure allows for the development of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating furan derivatives into polymer matrices can improve their performance in various applications, including coatings and adhesives .
2. Synthesis of Functional Materials
The compound can be utilized in synthesizing functional materials due to its reactive hydroxyl group and furan ring. These materials can be applied in electronics, sensors, and catalysis. The versatility of this compound allows for modifications that tailor the properties of the resultant materials for specific applications .
Case Studies
Mechanism of Action
The mechanism by which (1R,2R)-2-(Furan-2-yl)cyclohexanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The furan ring may also participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(Furan-2-yl)cyclohexanol: The enantiomer of (1R,2R)-2-(Furan-2-yl)cyclohexanol with similar chemical properties but different biological activity.
2-(Furan-2-yl)cyclohexanone: An oxidized derivative with distinct reactivity and applications.
2-(Furan-2-yl)cyclohexane: A reduced form with different chemical behavior.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent with enantioselective activity.
Biological Activity
(1R,2R)-2-(Furan-2-yl)cyclohexanol is a cyclic alcohol featuring a furan ring, which is known for its potential biological activities. This compound has garnered interest due to its structural properties that may influence various biological interactions, particularly in the fields of medicinal chemistry and drug design. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
The compound this compound can be characterized by its unique structure:
- Molecular Formula : C10H12O
- Molecular Weight : 164.20 g/mol
- Structure : The presence of the furan moiety allows for significant π-π interactions and hydrogen bonding capabilities, which are crucial for biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The furan ring can engage in π-π stacking with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with active site residues. These interactions may modulate enzyme activity and receptor binding.
- Potential Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. However, specific assays for this compound are still required to confirm these effects.
Biological Activity Overview
Research indicates that this compound may have several biological activities:
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study on structurally similar compounds indicated potential antimicrobial effects against various pathogens. However, this compound's specific efficacy remains untested in vitro.
- Enzyme Interaction Studies :
- Pharmacological Potential :
Q & A
Basic Questions
Q. What synthetic strategies are effective for achieving the (1R,2R) configuration in 2-(Furan-2-yl)cyclohexanol?
The enantioselective synthesis of (1R,2R)-2-(Furan-2-yl)cyclohexanol can be approached via chiral amine catalysis, as demonstrated in computational studies of cyclic anhydride desymmetrization. For example, (1R,2R)-configured cyclohexanol derivatives have been synthesized using chiral amines to control stereochemical outcomes during nucleophilic additions or methanolysis reactions . Stereoselective methods, such as Sharpless epoxidation or enzymatic resolution, may also be adapted for this compound by leveraging the furan ring’s electronic properties to direct regioselectivity .
Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?
X-ray crystallography remains the gold standard for absolute configuration determination, as shown in studies resolving trans-2-phenylcyclohexanol derivatives . Complementary methods include NMR-based NOE (Nuclear Overhauser Effect) analysis to assess spatial proximity of protons and optical rotation measurements to compare enantiomeric purity against known standards. Chiral HPLC or polarimetry can further validate enantiomeric excess (ee) .
Q. What are the key considerations in designing experiments to optimize the yield of this compound?
Reaction conditions such as solvent polarity (e.g., methanol or 1,4-dioxane), temperature (reflux vs. ambient), and catalyst loading (e.g., chiral amine equivalents) critically influence yield and stereoselectivity. For instance, methanolysis reactions under reflux with stoichiometric chiral amines have achieved high ee in related cyclohexanol derivatives . Pre-optimization via computational modeling of transition states can identify steric or electronic bottlenecks .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the catalytic activity of this compound derivatives?
Density Functional Theory (DFT) calculations are pivotal for mapping reaction pathways and identifying transition states. For example, base-catalyzed and nucleophile-catalyzed mechanisms in anhydride methanolysis were differentiated using DFT, highlighting the role of catalyst conformation in enantioselectivity . Similar approaches can model the furan ring’s π-orbital interactions with substrates to predict regiochemical outcomes.
Q. What are the challenges in reconciling conflicting data on the enantiomeric excess of products catalyzed by this compound-based catalysts?
Discrepancies in ee values may arise from variations in analytical methods (e.g., HPLC vs. polarimetry) or reaction conditions (solvent, temperature). Systematic validation using multiple techniques (e.g., X-ray for absolute configuration, chiral HPLC for ee) is essential. Contradictory results in asymmetric catalysis studies often stem from unaccounted solvent effects or competing reaction pathways, necessitating mechanistic re-evaluation via kinetic isotope effects or isotopic labeling .
Q. How does the furan substituent influence the electronic and steric environment in this compound?
The furan ring introduces electron-withdrawing character via conjugation, which polarizes adjacent bonds and stabilizes transition states in nucleophilic additions. Sterically, the furan’s planar structure may reduce steric hindrance compared to bulkier aryl groups, favoring specific stereochemical pathways. Studies on furan-containing hydrazides demonstrate enhanced reactivity in cycloadditions due to π-orbital interactions .
Q. What role does solvent choice play in the stereoselective formation of this compound?
Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates in SN2 mechanisms, while protic solvents (e.g., methanol) facilitate hydrogen bonding with hydroxyl groups, directing stereochemistry. Computational evidence from anhydride methanolysis shows that solvent polarity alters transition-state geometry, directly impacting enantioselectivity .
Q. How can cross-coupling reactions be integrated into the functionalization of this compound derivatives?
Palladium-catalyzed Suzuki-Miyaura or Sonogashira couplings can functionalize the furan ring at the 5-position, as seen in brominated furan intermediates . Protecting the hydroxyl group (e.g., as a silyl ether) prevents undesired side reactions. Post-functionalization, deprotection under mild conditions (e.g., TBAF) regenerates the cyclohexanol scaffold .
Q. Methodological Insights
- Data Contradiction Analysis : When conflicting stereochemical outcomes arise, cross-validate using X-ray crystallography and kinetic studies to isolate variables (e.g., catalyst decomposition or solvent effects) .
- Experimental Design : For asymmetric synthesis, employ chiral auxiliaries or organocatalysts to enforce (1R,2R) configuration, and monitor ee dynamically via in-situ FTIR or Raman spectroscopy .
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R,2R)-2-(furan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H14O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2/t8-,9-/m1/s1 |
InChI Key |
ZPJHTKRSIFBJMU-RKDXNWHRSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=CO2)O |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.